molecular formula C16H30MgO4 B091440 Magnesium 2-ethylhexanoate CAS No. 15602-15-0

Magnesium 2-ethylhexanoate

Cat. No.: B091440
CAS No.: 15602-15-0
M. Wt: 310.71 g/mol
InChI Key: CGSNFLLWLBPMLH-UHFFFAOYSA-L
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Description

Magnesium 2-ethylhexanoate is an organometallic compound with the chemical formula Mg[OOCCH(C2H5)C4H9]2. It is a magnesium salt of 2-ethylhexanoic acid and is commonly used in various industrial and scientific applications. This compound is known for its solubility in organic solvents and its role as a catalyst in various chemical reactions .

Mechanism of Action

Target of Action

Magnesium 2-ethylhexanoate, as a magnesium source, is primarily targeted towards various biochemical reactions in the body. Magnesium is the fourth most common cation in the body and the second most common intracellular cation after potassium . It plays a fundamental role as a co-factor in more than 300 enzymatic reactions involving energy metabolism and nucleic acid synthesis .

Mode of Action

This compound interacts with its targets by acting as a co-factor in various enzymatic reactions. It is involved in several processes including hormone receptor binding, gating of calcium channels, transmembrane ion flux, regulation of adenylate cyclase, muscle contraction, neuronal activity, control of vasomotor tone, cardiac excitability, and neurotransmitter release . In many of its actions, it has been likened to a physiological calcium antagonist .

Biochemical Pathways

This compound affects numerous biochemical pathways. Magnesium ions (Mg2+) and MgATP2- regulate the most important glycolytic enzymes, namely hexokinase, phosphofructokinase, aldolase, phosphoglycerate kinase, and pyruvate kinase . It also plays a vital role in almost every biological process. More than 800 different biochemical roles of Mg2+ have been identified in physiological processes ranging from the creation of cellular energy or the synthesis of biomolecules to the activation of enzymes and ribozymes .

Pharmacokinetics

It is known that magnesium is distributed principally between bone (53%) and the intracellular compartments of muscle (27%) and soft tissues (19%) . Ninety percent of this intracellular magnesium is bound to organic matrices . Equilibrium between tissue pools is reached slowly with a half-life for the majority of radiolabeled magnesium varying between 41 and 181 days .

Result of Action

The result of this compound’s action is the facilitation of numerous biochemical reactions in the body. It aids in energy metabolism, nucleic acid synthesis, muscle contraction, neuronal activity, and more . It also plays a role in the decomposition of cumene hydroperoxide (CHP) in various solvents .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the catalytic activity of this compound in carbon tetrachloride is higher than in chlorobenzene and benzene . The stability of the complex depending on the nature of the solvent decreases in the order C6H5Cl > CCl4 > C6H6 .

Biochemical Analysis

Biochemical Properties

Magnesium 2-ethylhexanoate plays a significant role in biochemical reactions. As a magnesium source, it interacts with enzymes, proteins, and other biomolecules. Magnesium is a critical mineral involved in regulating many physiological functions. It acts as a cofactor or activator in more than 300 enzymatic reactions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes or cofactors. It can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, affecting its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are significant. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Magnesium 2-ethylhexanoate can be synthesized through the reaction of magnesium metal with 2-ethylhexanoic acid. The reaction typically involves heating magnesium metal in the presence of 2-ethylhexanoic acid under an inert atmosphere to prevent oxidation. The reaction can be represented as follows:

Mg+2C8H16O2Mg(C8H15O2)2+H2\text{Mg} + 2\text{C8H16O2} \rightarrow \text{Mg(C8H15O2)2} + \text{H2} Mg+2C8H16O2→Mg(C8H15O2)2+H2

Industrial Production Methods: In industrial settings, this compound is produced by reacting magnesium oxide or magnesium hydroxide with 2-ethylhexanoic acid. The reaction is carried out in a solvent such as toluene or xylene to facilitate the dissolution of the reactants and the formation of the product .

Chemical Reactions Analysis

Types of Reactions: Magnesium 2-ethylhexanoate undergoes various types of chemical reactions, including:

    Oxidation: It can act as a catalyst in oxidation reactions, particularly in the decomposition of hydroperoxides.

    Reduction: It can participate in reduction reactions, especially in the presence of hydrogen donors.

    Substitution: It can undergo substitution reactions where the 2-ethylhexanoate ligands are replaced by other ligands.

Common Reagents and Conditions:

    Oxidation: Common reagents include hydroperoxides, and the reactions are typically carried out in solvents like benzene or chlorobenzene.

    Reduction: Hydrogen gas or other hydrogen donors are used as reagents.

    Substitution: Various ligands such as phosphines or amines can be used to replace the 2-ethylhexanoate ligands.

Major Products Formed:

Scientific Research Applications

Magnesium 2-ethylhexanoate has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Magnesium 2-ethylhexanoate can be compared with other similar compounds such as:

Properties

IUPAC Name

magnesium;2-ethylhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C8H16O2.Mg/c2*1-3-5-6-7(4-2)8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGSNFLLWLBPMLH-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Mg+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30MgO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30275825, DTXSID00890761
Record name Magnesium 2-ethylhexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30275825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexanoic acid, 2-ethyl-, magnesium salt (2:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00890761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15602-15-0, 15863-22-6
Record name Magnesium 2-ethylhexoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015602150
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexanoic acid, 2-ethyl-, magnesium salt (2:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Magnesium 2-ethylhexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30275825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexanoic acid, 2-ethyl-, magnesium salt (2:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00890761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Magnesium 2-ethylhexanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.062
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MAGNESIUM 2-ETHYLHEXOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J86481R39D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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